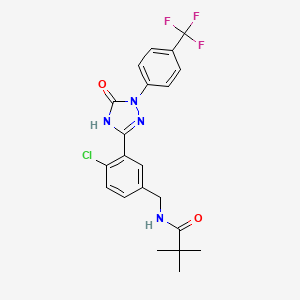

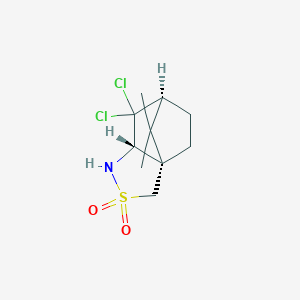

(+)-2,10-(3,3-Dichlorocamphorsultam)

Übersicht

Beschreibung

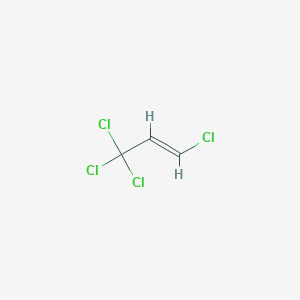

3,3-Dichlorocamphor is an organochlorine compound with the formula C10H14Cl2O . It is a colorless liquid with a sweet smell .

Synthesis Analysis

The synthesis of similar compounds, such as 3,3-dichloro-4,4-diaminodiphenyl methane (MOCA), involves the use of zeolites HY, Hβ and HZSM-5 in the heterogeneous synthesis from o-chloroaniline and formaldehyde .Molecular Structure Analysis

The molecular structure of 3,3-Dichlorocamphor consists of a bicyclic structure with two chlorine atoms attached .Chemical Reactions Analysis

In the case of similar compounds like 3,3-dichloro-4,4-diaminodiphenyl methane (MOCA), the synthesis involves reactions with o-chloroaniline and formaldehyde .Physical and Chemical Properties Analysis

3,3-Dichlorocamphor has a boiling point of 247.93°C and a melting point of 61.56°C .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(+)-2,10-(3,3-Dichlorocamphorsultam) has been instrumental in the field of asymmetric synthesis. It's particularly used in the asymmetric fluorination of tertiary enolates to produce quaternary α-fluoro carbonyl compounds. This process achieves modest yield and enantiomeric excess (ee), with the highest asymmetric induction observed in certain specific reactions. This compound's utility is evident in its ability to establish absolute configuration in synthesized products, essential for the production of optically active compounds (Davis et al., 1998).

Optical Resolution and X-ray Crystallography

In the area of optical resolution and X-ray crystallography, (+)-2,10-(3,3-Dichlorocamphorsultam) serves as a useful chiral probe. It aids in the optical resolution of carboxylic acids using High-Performance Liquid Chromatography (HPLC) and assists in the determination of their absolute stereochemistry. This application is crucial for detailed structural analysis in various chemical research fields (Harada et al., 1993).

Advanced Organic Synthesis

The compound has been a key player in advanced organic synthesis, particularly in the creation of complex organic molecules. It's used in a range of reactions including alkylations, allylations, and cycloadditions, among others. This versatility makes it a powerful tool in the stereoselective construction of natural products and other compounds of interest (Heravi & Zadsirjan, 2014).

Ligand-Promoted Reactions

It's also utilized in ligand-promoted reactions, such as ruthenium-catalyzed meta C-H chlorination of arenes. In this context, (+)-2,10-(3,3-Dichlorocamphorsultam) acts as a novel chlorinating agent, contributing significantly to the efficacy and selectivity of the reaction (Fan et al., 2018).

Eigenschaften

IUPAC Name |

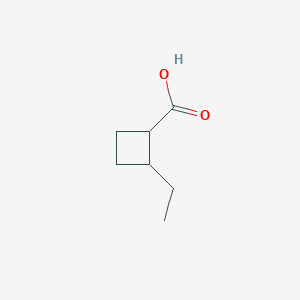

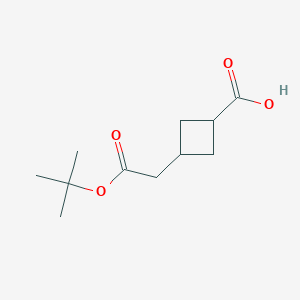

(1S,5S,7S)-6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3/t6-,7-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOSROXPRXLJK-ACLDMZEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)